molecular formula C14H13N3O3S B2436653 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 860786-01-2

4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2436653
CAS No.: 860786-01-2
M. Wt: 303.34
InChI Key: CONHBNHIYPPSDW-CXUHLZMHSA-N
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Description

4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound with a unique structure that includes an aminophenyl group, a nitro group, and a methyloxime group

Preparation Methods

The synthesis of 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. The starting materials often include 2-aminothiophenol and 3-nitrobenzaldehyde. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the aldehyde group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime include:

    4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde: Lacks the methyloxime group, which may affect its reactivity and applications.

    4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime: Similar structure but without the methyl group, potentially altering its chemical properties.

    4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde hydrazone: Contains a hydrazone group instead of a methyloxime group, which may influence its biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,15H2,1H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHBNHIYPPSDW-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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